molecular formula C12H17N3O4S B018548 Imipenem monohydrate CAS No. 74431-23-5

Imipenem monohydrate

Cat. No.: B018548
CAS No.: 74431-23-5
M. Wt: 299.35 g/mol
InChI Key: ZSKVGTPCRGIANV-ZXFLCMHBSA-N
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Description

Imipenem is a synthetic β-lactam antibiotic belonging to the carbapenems chemical class. It was developed by Merck scientists Burton Christensen, William Leanza, and Kenneth Wildonger in the mid-1970s. Imipenem has a broad spectrum of activity against aerobic and anaerobic, Gram-positive and Gram-negative bacteria. It is particularly important for its activity against Pseudomonas aeruginosa and Enterococcus species .

Scientific Research Applications

Imipenem is widely used in scientific research due to its broad-spectrum antibacterial activity. In chemistry, it is used as a model compound for studying the mechanisms of β-lactam antibiotics. In biology, it is used to study the effects of antibiotics on bacterial cell wall synthesis. In medicine, imipenem is used to treat a variety of bacterial infections, including respiratory, skin, bone, gynecologic, urinary tract, and intra-abdominal infections, as well as septicemia and endocarditis .

In industry, imipenem is used in the production of other β-lactam antibiotics and as a reference standard for quality control in pharmaceutical manufacturing .

Mechanism of Action

Target of Action

Imipenem primarily targets penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall, which is essential for maintaining the structural integrity of the bacteria .

Mode of Action

Imipenem acts as an antimicrobial by inhibiting cell wall synthesis in various gram-positive and gram-negative bacteria . This inhibition is achieved by binding to PBPs, which disrupts the process of cell wall synthesis . As a result, the bacteria are unable to maintain their structural integrity, leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by imipenem is the bacterial cell wall synthesis pathway . By binding to PBPs, imipenem inhibits the cross-linking of peptidoglycan chains, a critical step in cell wall synthesis . This disruption in the pathway leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .

Pharmacokinetics

Imipenem exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

Result of Action

The primary result of imipenem’s action is the death of the bacteria. By inhibiting cell wall synthesis, imipenem causes the bacterial cell wall to weaken, leading to cell lysis and death . This makes imipenem effective against a wide range of gram-positive and gram-negative aerobic and anaerobic bacteria .

Safety and Hazards

When handling imipenem, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Imipenem is synthesized through a series of chemical reactions starting from thienamycin, a natural product produced by the bacterium Streptomyces cattleyaThe final step involves the deprotection of the amino group to yield imipenem .

In industrial production, imipenem is typically produced in a multi-step process that includes fermentation, extraction, and purification. The fermentation process involves the cultivation of Streptomyces cattleya to produce thienamycin, which is then chemically modified to produce imipenem .

Chemical Reactions Analysis

Imipenem undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles such as ammonia .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of imipenem can lead to the formation of imipenem sulfoxide, while reduction can yield imipenem alcohol .

Properties

IUPAC Name

(5R,6S)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-6(16)9-7-4-8(20-3-2-14-5-13)10(12(18)19)15(7)11(9)17/h5-7,9,16H,2-4H2,1H3,(H2,13,14)(H,18,19)/t6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKVGTPCRGIANV-ZXFLCMHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCN=CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64221-86-9 (Parent), 64221-86-9 (anhydrous)
Record name Imipenem
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DSSTOX Substance ID

DTXSID2023143
Record name Imipenem
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Molecular Weight

299.35 g/mol
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Physical Description

Solid
Record name Imipenem
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Solubility

7.76e-01 g/L
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Mechanism of Action

Imipenem acts as an antimicrobial through the inhibition of cell wall synthesis of various gram-positive and gram-negative bacteria. This inhibition of cell wall synthesis in gram-negative bateria is attained by binding to penicillin-binding proteins (PBPs). In E. coli and selected strains of P. aeruginosa, imipenem has shown to have the highest affinity to PBP-2, PBP-1a, and PBP-1b. This inhibition of PBPs prevents the bacterial cell from adding to the peptidoglycan polymer which forms the bacterial cell wall eventually leading to cell death.
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CAS No.

64221-86-9, 74431-23-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imipenem monohydrate
Reactant of Route 2
Imipenem monohydrate
Reactant of Route 3
Imipenem monohydrate
Reactant of Route 4
Imipenem monohydrate
Reactant of Route 5
Imipenem monohydrate
Reactant of Route 6
Imipenem monohydrate
Customer
Q & A

Q1: How does Imipenem exert its antibacterial activity?

A1: Imipenem exhibits its bactericidal effect by binding to penicillin-binding proteins (PBPs) in bacteria. These proteins are crucial for cell wall synthesis, particularly peptidoglycan cross-linking. By binding to PBPs, Imipenem disrupts this process, ultimately leading to bacterial cell death. [, ]

Q2: Imipenem is known as a "β-lactamase-stable" antibiotic. What does this mean?

A2: Imipenem is relatively resistant to breakdown by many β-lactamases, enzymes produced by some bacteria that can inactivate β-lactam antibiotics like penicillins and cephalosporins. This stability contributes to Imipenem's broad-spectrum activity against various bacterial species. [, ]

Q3: Are there any known mechanisms of resistance to Imipenem?

A3: Yes, despite its stability against many β-lactamases, several resistance mechanisms have emerged. These include:

  • Production of metallo-β-lactamases: These enzymes, particularly those encoded by blaIMP and blaVIM genes, can hydrolyze Imipenem, rendering it ineffective. [, , , ]
  • Reduced outer membrane permeability: Some bacteria decrease Imipenem uptake by altering their outer membrane proteins (porins), effectively reducing the drug's ability to reach its target PBPs. [, , ]
  • Overexpression of efflux pumps: Certain efflux pumps can expel Imipenem from bacterial cells, reducing its intracellular concentration and effectiveness. []
  • Alterations in PBPs: Mutations in PBPs can reduce their affinity for Imipenem, making the bacteria less susceptible to its action. []

Q4: Is there cross-resistance between Imipenem and other antibiotics?

A4: Yes, cross-resistance can occur, particularly with other β-lactam antibiotics. For instance, bacteria producing extended-spectrum β-lactamases (ESBLs) or carbapenemases might exhibit resistance to both Imipenem and other β-lactams. This cross-resistance poses a significant challenge in treating infections caused by such multidrug-resistant organisms. [, , ]

Q5: How does the presence of metallo-β-lactamases impact the treatment of bacterial infections with Imipenem?

A5: Metallo-β-lactamases, encoded by genes like blaIMP and blaVIM, are particularly concerning because they can hydrolyze carbapenems like Imipenem, rendering them ineffective. The presence of these enzymes in clinical isolates significantly limits treatment options, as bacteria harboring these genes often display multidrug resistance. Monitoring the prevalence of these genes is crucial for guiding appropriate antibiotic therapy and implementing infection control measures. [, , ]

Q6: What is the significance of combining Imipenem with Cilastatin for clinical use?

A6: Imipenem is formulated with Cilastatin, a renal dehydropeptidase inhibitor. Cilastatin prevents the breakdown of Imipenem in the kidneys by dehydropeptidase-I, thereby increasing its concentration and efficacy. [, ]

Q7: What are the typical clinical applications of Imipenem?

A7: Imipenem is a broad-spectrum antibiotic effective against a wide range of gram-positive and gram-negative bacteria. It is often reserved for treating severe infections, particularly those caused by multidrug-resistant organisms. Common clinical applications include:

  • Lower respiratory tract infections []
  • Urinary tract infections []
  • Intra-abdominal infections []
  • Bacteremia [, ]
  • Meningitis [, ]

Q8: Are there specific challenges in using Imipenem in critically ill patients?

A8: Yes, critically ill patients, particularly those with acute renal failure undergoing continuous venovenous hemofiltration, might require dose adjustments for Imipenem. This is because Imipenem is primarily eliminated by the kidneys, and its clearance can be affected by renal function and hemofiltration. Monitoring drug levels in these patients is crucial for optimizing therapy and minimizing the risk of toxicity. []

Q9: Does the use of Imipenem affect the gut microbiota?

A9: Yes, like many broad-spectrum antibiotics, Imipenem can significantly impact the composition of the gut microbiota. Studies have shown that Imipenem treatment can lead to a marked decrease in both aerobic and anaerobic bacteria in the gut. []

Q10: Are there any reported cases of acute eosinophilic pneumonia associated with Imipenem/Cilastatin therapy?

A10: While rare, cases of acute eosinophilic pneumonia have been reported in association with Imipenem/Cilastatin use. This adverse effect typically manifests as acute respiratory distress shortly after initiating antibiotic therapy. []

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